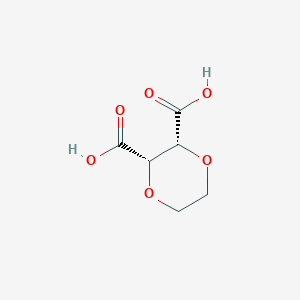

(2R,3S)-1,4-dioxane-2,3-dicarboxylicacid,cis

Description

(2R,3S)-1,4-Dioxane-2,3-dicarboxylic acid, cis is a six-membered 1,4-dioxane ring substituted with two carboxylic acid groups at the 2- and 3-positions in a cis configuration. The stereochemistry (2R,3S) imparts distinct conformational and electronic properties, influencing its reactivity and biological interactions. These derivatives are pivotal as intermediates in chiral synthesis and pharmaceutical applications.

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

176.12 g/mol |

IUPAC Name |

(2S,3R)-1,4-dioxane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C6H8O6/c7-5(8)3-4(6(9)10)12-2-1-11-3/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ |

InChI Key |

XUZZZKIOMAMVTK-ZXZARUISSA-N |

Isomeric SMILES |

C1CO[C@@H]([C@@H](O1)C(=O)O)C(=O)O |

Canonical SMILES |

C1COC(C(O1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis, typically involves stereoselective construction of the 1,4-dioxane ring bearing carboxylic acid substituents at the 2 and 3 positions. The key challenges are maintaining stereochemical integrity and obtaining the cis configuration selectively.

Two main synthetic approaches have been reported:

Oxidative Cleavage of Cyclobutanediols

A recent practical method involves the oxidative cleavage of cyclobutanediol derivatives using polymer-supported periodate (NaIO4) as an oxidant. This approach affords meso-1,4-dialdehydes, which can then be converted into chiral lactones and related dioxane derivatives through subsequent catalytic transformations.

| Entry | Substrate | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,4-Cyclobutanediol derivative (1a) | 3 | 92 | High yield, no epimerization |

| 2 | 1,4-Cyclobutanediol derivative (1b) | 2 | 95 | Efficient conversion |

| 3 | Bicyclic substrate (1c) | 3 | 90 | Formation of dialdehyde without hydrate |

| 4 | Bicyclic substrate (1d) | 24 | 91 | Longer reaction time required |

This method preserves stereochemistry and avoids epimerization, critical for obtaining the cis isomer of the dioxane derivative. The polymer-supported periodate allows for mild reaction conditions and easy removal of the oxidant.

Cyclization from Diols via Swern Oxidation

Another synthetic route involves the Swern oxidation of cis-1,2-cyclohexanedimethanol derivatives to generate dialdehydes, which then undergo intramolecular cyclization to form the 1,4-dioxane ring system with carboxylic acid functionalities. This method has been shown to give cis/trans mixtures with a predominance of the cis isomer under optimized conditions.

Typical conditions:

- Oxidant: Oxalyl chloride and dimethyl sulfoxide (Swern oxidation) at −78 °C

- Workup: Triethylamine addition and warming to ambient temperature

- Purification: Silica gel chromatography yields dialdehydes with cis/trans ratios up to 4.8:1

- Yield: 59–82% depending on workup variations

Synthetic Routes from Amino- or Alkylamino-Containing Succinic Acid Derivatives

Patent literature describes the preparation of platinum compounds bearing amino- or alkylamino-containing succinic acid derivatives, which are structurally related to dioxane dicarboxylic acids. These syntheses involve pH adjustments and cis-diamine incorporation, indicating potential synthetic routes to cis-configured dioxane derivatives via succinic acid intermediates.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Stereochemical Outcome | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative cleavage of cyclobutanediols | Polymer-supported NaIO4, CH2Cl2, RT | 90–95 | High cis selectivity | Mild conditions, easy workup | Requires specialized polymer support |

| Swern oxidation of cis-diols | Oxalyl chloride, DMSO, Et3N, −78 °C to RT | 59–82 | Cis/trans ~4.8:1 | Well-established, scalable | Moderate yields, mixture formation |

| Succinic acid derivative cyclization | pH adjustment, cis-diamine incorporation | Not specified | Cis isomer formation | Potential for functionalization | Patent-based, less detailed data |

Research Findings and Notes

- The polymer-supported periodate method demonstrates superior stereochemical control and yield, making it a preferred method for preparing (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis.

- Swern oxidation routes require careful control of temperature and workup to maximize cis isomer formation and yield.

- The compound's stereochemistry is crucial for its function in synthetic applications, thus methods that minimize epimerization and byproduct formation are favored.

- Patent literature suggests further synthetic versatility through derivatization of succinic acid analogs, potentially expanding the compound's utility in coordination chemistry and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

(2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of (2R,3S)-1,4-Dioxane-2,3-dicarboxylic Acid and Analogues

Key Differences and Implications

Ring Structure and Reactivity

- 1,4-Dioxane vs. Oxirane/Aziridine : The six-membered 1,4-dioxane ring offers greater conformational flexibility compared to strained three-membered rings (oxirane, aziridine). This affects stability and reactivity; for example, oxirane derivatives like cis-epoxysuccinic acid exhibit higher ring-opening propensity under acidic conditions .

- Piperazine vs. 1,4-Dioxane : The presence of two nitrogen atoms in piperazine enhances hydrogen-bonding capabilities and metal coordination, making it more suitable for neurological targeting (e.g., NMDA receptor antagonism) .

Stereochemical Influence

- The (2R,3S) configuration in the target compound and cis-epoxysuccinic acid determines enantioselective interactions. For instance, (2R,3S)-oxirane-2,3-dicarboxylic acid binds selectively to the succinate receptor SUCR1, highlighting the role of stereochemistry in biological activity .

Pharmaceutical Relevance

- In contrast, the 1,4-dioxane analogue’s pharmacological profile remains underexplored but may share similarities due to structural overlap.

- Chiral Synthesis : The (2R,3S) configuration in 1,4-dioxane derivatives is critical for asymmetric synthesis. For example, (2R,3S)-isocitric acid lactone derivatives are optimized as building blocks in fermentation-based routes .

Industrial and Material Science

- cis-1,4-Cyclohexanedicarboxylic acid is utilized in high-performance polymers (e.g., polyesters) due to its rigidity and thermal stability .

Biological Activity

(2R,3S)-1,4-Dioxane-2,3-dicarboxylic acid, cis is a chiral compound notable for its unique stereochemistry and potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and therapeutic applications based on diverse research findings.

The compound's molecular formula is with a molecular weight of 176.1 g/mol. Its CAS number is 876607-72-6. The stereochemistry of (2R,3S) significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS No. | 876607-72-6 |

| Molecular Formula | C6H8O6 |

| Molecular Weight | 176.1 g/mol |

| Purity | 95% |

| Origin of Product | United States |

Synthesis

The synthesis of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid can be achieved through various methods:

- Cyclization of Diols : This involves the reaction of diols with diacid chlorides under acidic conditions using catalysts like sulfuric acid.

- Microbial Fermentation : Certain strains such as Yarrowia lipolytica can produce isocitric acid, which can be chemically modified to obtain this compound.

The biological activity of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid is attributed to its ability to interact with specific enzymes and metabolic pathways. It acts as a ligand for various enzymes, influencing their activity and affecting metabolic processes.

Therapeutic Applications

Research indicates potential therapeutic applications in:

- Metabolic Pathway Regulation : Studies suggest that this compound may play a role in regulating metabolic pathways due to its structural similarity to other biologically active compounds.

- Drug Development : It has been investigated as a precursor in drug synthesis due to its ability to modify enzyme activities.

Case Study on Remediation

A notable case study involved the use of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid in environmental remediation efforts. Granular activated carbon (GAC) systems were employed to remove 1,4-dioxane from residential water supplies. The systems demonstrated over 98% removal efficiency over four years .

Research Findings

Recent studies have explored the structural activity relationships (SAR) of similar compounds:

- Derivatives of piperazine-2,3-dicarboxylic acid have shown dual antagonistic properties against NMDA receptors, suggesting that modifications in dicarboxylic acids can lead to significant biological effects .

- The role of enzymes like AKR1B10 in detoxifying related compounds highlights the importance of understanding biochemical interactions involving dioxane derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high stereochemical purity of (2R,3S)-1,4-dioxane-2,3-dicarboxylic acid, cis?

- Methodological Answer : The synthesis of stereochemically pure dioxane-dicarboxylic acid derivatives often involves asymmetric catalysis or chiral auxiliary strategies. For example, spirocyclic dioxane analogs (e.g., 1,4-dioxaspiro[4.4]nonane derivatives) are synthesized via stereoselective cyclization of diols with ketones or aldehydes under acidic conditions. X-ray crystallography is critical for confirming stereochemistry, as demonstrated in the refinement of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid . Key parameters include solvent choice (e.g., dioxane/water mixtures), temperature control, and chiral resolution via recrystallization.

Q. How can researchers resolve contradictions in reported spectroscopic data for cis-configured dioxane-dicarboxylic acid derivatives?

- Methodological Answer : Discrepancies in - and -NMR data often arise from solvent effects, pH-dependent tautomerism, or impurities. For instance, diastereomeric spiro compounds (e.g., 1,4-dioxaspiro[4.5]decane derivatives) show distinct splitting patterns in -NMR due to ring strain and substituent orientation . Cross-validation with high-resolution mass spectrometry (HRMS) and vibrational circular dichroism (VCD) is recommended. Additionally, computational NMR prediction tools (e.g., DFT-based methods) can reconcile experimental and theoretical data.

Advanced Research Questions

Q. What role does the cis-dioxane-dicarboxylic acid scaffold play in designing dual antagonists for glutamate receptors?

- Methodological Answer : The rigid dioxane ring enforces a specific spatial arrangement of carboxyl groups, enabling selective binding to NMDA and kainate receptors. In a study of piperazine-2,3-dicarboxylic acid derivatives, the cis-configuration was critical for dual antagonism, as confirmed by electrophysiology and molecular docking . Key steps include:

- Functionalization of the dioxane core with aromatic groups (e.g., phenanthrene) to enhance hydrophobic interactions.

- pH-dependent solubility optimization for blood-brain barrier penetration.

- In vivo efficacy validation using rodent models of neuropathic pain.

Q. How can cryo-EM elucidate the binding mechanism of cis-dioxane-dicarboxylic acid derivatives to G-protein-coupled receptors (GPCRs)?

- Methodological Answer : Cryo-EM has been used to resolve ligand-GPCR complexes at near-atomic resolution. For example, (2R,3S)-oxirane-2,3-dicarboxylic acid (a structural analog) was co-crystallized with the succinate receptor SUCR1, revealing key hydrogen bonds between carboxyl groups and transmembrane helices . Methodological considerations include:

- Stabilization of the receptor-ligand complex using amphipols or lipid nanodiscs.

- Data processing with RELION or CryoSPARC to resolve flexible regions.

- Validation via mutagenesis (e.g., alanine scanning of binding pocket residues).

Q. What computational strategies predict the conformational stability of cis-dioxane-dicarboxylic acid in aqueous versus nonpolar environments?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are essential. For cyclopentane-dicarboxylic acid analogs, QM studies at the B3LYP/6-31G* level showed that the cis-isomer adopts a boat conformation in water to minimize dipole-dipole repulsion, while nonpolar solvents favor chair-like conformations . Tools like Gaussian or ORCA can model solvent effects, and free-energy perturbation (FEP) calculations quantify stability differences.

Data Contradiction Analysis

Q. Why do synthetic yields of cis-dioxane-dicarboxylic acid derivatives vary across studies?

- Analysis : Variations arise from differences in catalysts (e.g., Brønsted acids vs. Lewis acids), stoichiometry of diol precursors, and purification techniques. For example, spiro-dioxane synthesis with BF₃·Et₂O gave 65–78% yields, while HCl catalysis resulted in lower yields (45–52%) due to side reactions . Contradictions in enantiomeric excess (ee) values may stem from chiral column selection (e.g., Chiralpak AD vs. OD columns).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.